Lipophilicity Shift: 6,6-Dimethyl Substitution Raises Computed LogP by Approximately 0.8–0.9 Units Relative to Unsubstituted Methyl Piperidine-3-Carboxylate
Computed lipophilicity (XLogP or AlogP) differentiates methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride from the unsubstituted parent methyl piperidine-3-carboxylate. The 6,6-dimethyl analog returns an XLogP of 0.8 and a supplier-reported LogP of 1.27 for the free base, compared with LogP values of 0.16–0.49 reported for methyl piperidine-3-carboxylate . This represents a log unit increase of approximately 0.8–0.9, placing the dimethyl compound closer to the preferred lipophilicity range for CNS drug discovery (LogP 1–3) [1]. Such a shift is sufficient to alter passive membrane permeation rates by an estimated 3- to 6-fold based on the Meyer-Overton correlation, directly impacting cell-based assay bio-availability.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP = 0.8; alternative supplier LogP = 1.27 (free base form) |
| Comparator Or Baseline | Methyl piperidine-3-carboxylate: LogP = 0.16–0.49 (multiple sources) |
| Quantified Difference | ΔLogP ≈ +0.8 to +0.9 (approx. 0.8–0.9 log unit increase) |
| Conditions | Computational prediction (XLogP/AlogP); free base form values |
Why This Matters
A LogP shift of ~0.8–0.9 alters membrane permeability substantially; procurement of the specific dimethyl derivative is required to maintain the intended pharmacokinetic profile in cell-based and in vivo models.
- [1] Pajouhesh, H. and Lenz, G. R. (2005) 'Medicinal chemical properties of successful central nervous system drugs', NeuroRx, 2(4), pp. 541–553. https://doi.org/10.1602/neurorx.2.4.541 (accessed 2026-05-02). View Source
